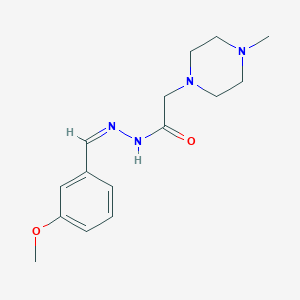
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the class of protein kinase inhibitors. It is a potent and selective inhibitor of protein kinase C (PKC), which regulates various cellular processes such as signal transduction, cell proliferation, and differentiation. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
作用机制
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, which ultimately results in the inhibition of cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 induces cell cycle arrest and apoptosis by inhibiting PKC activity and downstream signaling pathways. In neurons, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been shown to protect against oxidative stress and neurotoxicity by inhibiting PKC-mediated phosphorylation of neuronal proteins.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 is its specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This makes 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for the study of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 and its applications in scientific research. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings for the treatment of cancer and other diseases. Another area of interest is the identification of novel downstream targets of PKC that may be involved in cellular processes such as proliferation and differentiation. Finally, the study of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 and other PKC inhibitors may also provide insights into the role of PKC in the development and progression of various diseases.
合成方法
The synthesis of 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 involves several steps, including the reaction of 3-methoxybenzaldehyde with nitromethane to form nitrostyrene, which is then reduced to 3-methoxyphenylethylamine. The amine group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-methylsulfonylphenylisocyanate to form 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220.
科学研究应用
2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(3-methoxybenzyl)-4-(methylsulfonyl)morpholine 31-8220 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-5-3-4-11(8-12)9-13-10-14(6-7-18-13)19(2,15)16/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYAOIRSWPAHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)-2-methylbenzoate](/img/structure/B6114084.png)

![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6114110.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6114154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)
![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114184.png)